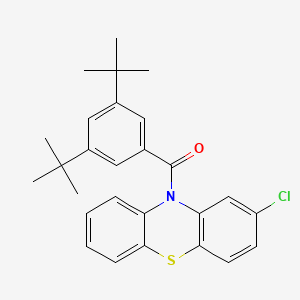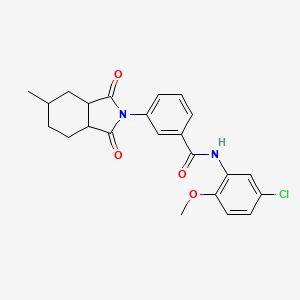
2-chloro-10-(3,5-di-tert-butylbenzoyl)-10H-phenothiazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-10-(3,5-di-tert-butylbenzoyl)-10H-phenothiazine is a complex organic compound belonging to the phenothiazine class Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry, where they are used as antipsychotic and antihistamine agents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-10-(3,5-di-tert-butylbenzoyl)-10H-phenothiazine typically involves multiple steps, starting with the preparation of the phenothiazine core The phenothiazine core can be synthesized through the cyclization of diphenylamine with sulfur
Cyclization of Diphenylamine: Diphenylamine is reacted with sulfur in the presence of a catalyst to form phenothiazine.
Chlorination: Phenothiazine is chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce the chloro group at the 2-position.
Friedel-Crafts Acylation: The chlorinated phenothiazine is then subjected to Friedel-Crafts acylation using 3,5-di-tert-butylbenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to introduce the di-tert-butylbenzoyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are often automated to ensure consistency and efficiency. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
2-chloro-10-(3,5-di-tert-butylbenzoyl)-10H-phenothiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia, primary amines, or thiols are used in substitution reactions, often in the presence of a base or a catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted phenothiazine derivatives.
Applications De Recherche Scientifique
2-chloro-10-(3,5-di-tert-butylbenzoyl)-10H-phenothiazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as an antipsychotic or antihistamine agent due to its structural similarity to other phenothiazines.
Industry: Used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2-chloro-10-(3,5-di-tert-butylbenzoyl)-10H-phenothiazine is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. In the context of its potential antipsychotic activity, it may act on dopamine receptors in the brain, similar to other phenothiazines. The compound’s structure allows it to interact with cell membranes and proteins, potentially disrupting cellular processes and leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Chlorpromazine: A well-known antipsychotic phenothiazine with a similar core structure but different substituents.
Promethazine: An antihistamine phenothiazine with a different substitution pattern.
Thioridazine: Another antipsychotic phenothiazine with distinct substituents.
Uniqueness
2-chloro-10-(3,5-di-tert-butylbenzoyl)-10H-phenothiazine is unique due to the presence of the di-tert-butylbenzoyl group, which imparts distinct steric and electronic properties. This uniqueness may result in different biological activities and chemical reactivity compared to other phenothiazines.
Propriétés
Formule moléculaire |
C27H28ClNOS |
|---|---|
Poids moléculaire |
450.0 g/mol |
Nom IUPAC |
(2-chlorophenothiazin-10-yl)-(3,5-ditert-butylphenyl)methanone |
InChI |
InChI=1S/C27H28ClNOS/c1-26(2,3)18-13-17(14-19(15-18)27(4,5)6)25(30)29-21-9-7-8-10-23(21)31-24-12-11-20(28)16-22(24)29/h7-16H,1-6H3 |
Clé InChI |
JRNHZNAJUVRUQH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=CC(=C1)C(=O)N2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![((5Z)-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid](/img/structure/B11596097.png)
![4-({[(2Z)-2-[(2-fluorophenyl)imino]-3-(4-methoxybenzyl)-4-oxo-1,3-thiazinan-6-yl]carbonyl}amino)benzoic acid](/img/structure/B11596100.png)

![2-chloro-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B11596112.png)
![5-Methyl-6-(3-nitrophenyl)-5,6-dihydrobenzimidazo[1,2-c]quinazoline](/img/structure/B11596114.png)

![(5Z)-5-{3-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}-3-propyl-2-thioxoimidazolidin-4-one](/img/structure/B11596125.png)
![methyl 8-methyl-4-oxo-6-(3-phenoxyphenyl)-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11596132.png)
![ethyl 4-(5-{(Z)-[2-(4-ethoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}furan-2-yl)benzoate](/img/structure/B11596139.png)
![(5Z)-5-(4-ethylbenzylidene)-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11596155.png)
![2-amino-4-[4-(benzyloxy)phenyl]-7-hydroxy-4H-chromene-3-carbonitrile](/img/structure/B11596160.png)
![(5Z)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-2-(3-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11596166.png)
![benzyl 2-ethyl-7-methyl-5-[4-(methylsulfanyl)phenyl]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11596170.png)
![2-Oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethyl 1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B11596178.png)
